molecular formula C45H35F10O20P B1681876 Tafluposide CAS No. 179067-42-6

Tafluposide

Número de catálogo B1681876
Número CAS: 179067-42-6
Peso molecular: 1116.7 g/mol
Clave InChI: RTJVUHUGTUDWRK-WRGUAVMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tafluposide is a novel dual catalytic inhibitor of topoisomerases I and II . It has been characterized by marked antitumor activity in vivo in series of experimental and human tumors . The primary objective of a phase I study was to determine the maximum tolerated dose of Tafluposide .

Aplicaciones Científicas De Investigación

Antitumor Activity

Tafluposide exhibits significant antitumor activity. A study by Sargent et al. (2003) demonstrated its effectiveness against both hematological and solid tumors. This dual topoisomerase inhibitor was effective irrespective of the patients' previous treatment status, suggesting its utility in various cancer stages and types. The study also found synergism when combining tafluposide with other drugs, such as cisplatin in ovarian cancer and etoposide in acute myeloid leukemia (Sargent, Elgie, Williamson, & Hill, 2003).

Mechanism of Action in Cancer Cells

Kluza et al. (2006) examined tafluposide's effects on HL-60 human promyelocytic leukemia cells. The study found that tafluposide induces DNA strand breaks and triggers apoptosis with distinct kinetics compared to etoposide. It suggests that tafluposide’s impact on mitochondrial mass plays a crucial role in apoptosis induced by DNA-damaging agents (Kluza, Mazinghien, Irwin, Hartley, & Bailly, 2006).

Clinical Trial for Dosage Tolerability

A phase I study by Delord et al. (2007) focused on determining the maximum tolerated dose of tafluposide. The study, which explored different dosing schedules, established a recommended dose for clinical trials in patients with advanced solid tumors. This research was crucial in defining the safe dosage limits for further clinical applications (Delord, Bennouna, Diéras, Campone, Lefresne, Aslanis, & Douillard, 2007).

Anti-Inflammatory Activity

Another distinct application of Tafluposide is seen in its anti-inflammatory properties. A study by Singh et al. (2003) on 'TAF', an active fraction from the plant Barleria prionitis, which presumably contains compounds similar to tafluposide, showed significant anti-inflammatory and anti-arthritic activities in various animal test models. This suggests the potential of tafluposide or similar compounds in treating inflammatory conditions (Singh, Bani, Gupta, Chandan, & Kaul, 2003).

Propiedades

IUPAC Name

[(2R,4aR,6R,7R,8S,8aR)-6-[[(5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H35F10O20P/c1-13-64-9-22-39(70-13)42(72-23(56)10-65-40-33(52)29(48)27(46)30(49)34(40)53)43(73-24(57)11-66-41-35(54)31(50)28(47)32(51)36(41)55)45(71-22)74-37-16-7-19-18(68-12-69-19)6-15(16)25(26-17(37)8-67-44(26)58)14-4-20(62-2)38(21(5-14)63-3)75-76(59,60)61/h4-7,13,17,22,25-26,37,39,42-43,45H,8-12H2,1-3H3,(H2,59,60,61)/t13-,17+,22-,25-,26+,37-,39-,42+,43-,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJVUHUGTUDWRK-CSLCKUBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)OC(=O)COC8=C(C(=C(C(=C8F)F)F)F)F)OC(=O)COC9=C(C(=C(C(=C9F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H35F10O20P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170767
Record name Tafluposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1116.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tafluposide

CAS RN

179067-42-6
Record name Tafluposide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179067426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafluposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAFLUPOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN043X3ZDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafluposide
Reactant of Route 2
Tafluposide
Reactant of Route 3
Tafluposide
Reactant of Route 4
Tafluposide
Reactant of Route 5
Tafluposide
Reactant of Route 6
Tafluposide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.